(4E)-4-{2-[2-(morpholin-4-ylcarbonyl)phenyl]hydrazinylidene}-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
(4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolone core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of hydrazine derivatives with appropriate carbonyl compounds. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and reaction time, is crucial to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is used as a building block for synthesizing more complex molecules. Its reactivity makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Its interactions with biological targets can provide insights into its mechanism of action and therapeutic potential.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for drug development. Researchers may explore its efficacy and safety in preclinical studies to determine its suitability for further development.
Industry
In the industrial sector, (4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable intermediate in various manufacturing processes.
Mechanism of Action
The mechanism of action of (4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in dye and herbicide production.
Cinnamodendron dinisii Schwanke essential oil: Used in biodegradable film packaging.
Uniqueness
(4Z)-4-{2-[2-(MORPHOLINE-4-CARBONYL)PHENYL]HYDRAZIN-1-YLIDENE}-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific structural features and reactivity. Its combination of a pyrazolone core with morpholine and phenyl groups provides distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C26H23N5O3 |
---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
4-[[2-(morpholine-4-carbonyl)phenyl]diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C26H23N5O3/c32-25(30-15-17-34-18-16-30)21-13-7-8-14-22(21)27-28-24-23(19-9-3-1-4-10-19)29-31(26(24)33)20-11-5-2-6-12-20/h1-14,29H,15-18H2 |
InChI Key |
NACPSBVQSFRIGR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2N=NC3=C(NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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